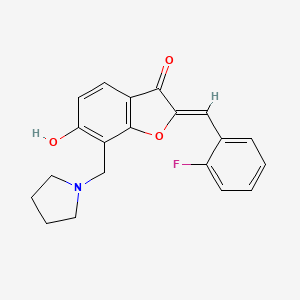
(Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H18FNO3 and its molecular weight is 339.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran backbone with a pyrrolidine moiety and a fluorobenzylidene substituent. Its chemical formula is C19H20FNO3, and it exhibits notable physicochemical properties that influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzofuran and pyrrolidine structures. For instance, derivatives of benzofuran have been shown to exhibit significant antiproliferative activity against various cancer cell lines. The compound's mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis, as seen in related studies involving similar structures:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzofuran derivative | A2058 melanoma | 0.58 | Inhibition of survival pathways |
| Pyrrolidine derivative | HT-29 colon cancer | 0.70 | Induction of apoptosis |
These findings suggest that this compound may also exhibit similar anticancer properties.
Neuroprotective Effects
The presence of the pyrrolidine ring in this compound may contribute to neuroprotective effects. Pyrrolidine derivatives have been reported to increase levels of gamma-aminobutyric acid (GABA), which is crucial for neuronal function. This suggests potential applications in treating neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituent Positioning : The position of the fluorobenzylidene group affects binding affinity and selectivity for biological targets.
- Pyrrolidine Modifications : Alterations to the pyrrolidine ring can enhance solubility and bioavailability.
- Hydroxyl Group Influence : The hydroxyl group at position 6 may play a role in mediating interactions with target proteins.
Study 1: Antiproliferative Activity
A study conducted on similar benzofuran derivatives demonstrated significant antiproliferative effects in vitro. The structure was modified systematically to assess the impact on biological activity, revealing that specific substitutions enhanced potency against cancer cell lines.
Study 2: Neuroprotective Assessment
In another investigation, derivatives featuring the pyrrolidine moiety were evaluated for neuroprotective effects in animal models of neurodegeneration. The results indicated that these compounds could mitigate neuronal damage by modulating neurotransmitter levels, particularly GABA.
Propiedades
IUPAC Name |
(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c21-16-6-2-1-5-13(16)11-18-19(24)14-7-8-17(23)15(20(14)25-18)12-22-9-3-4-10-22/h1-2,5-8,11,23H,3-4,9-10,12H2/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCKVQPBGKKEIV-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4F)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4F)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













